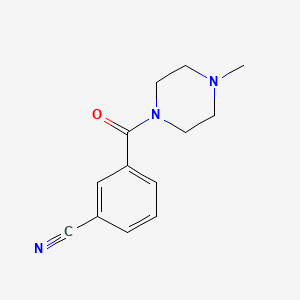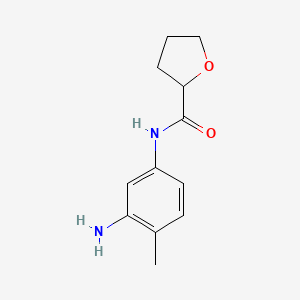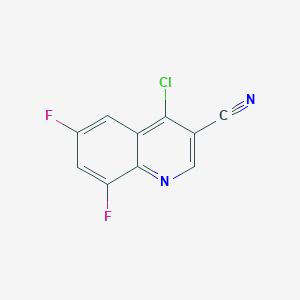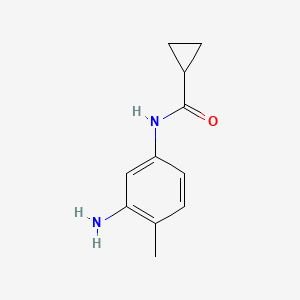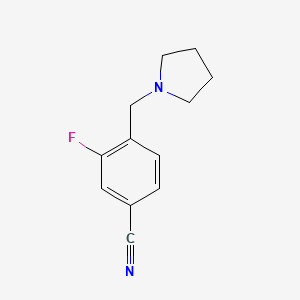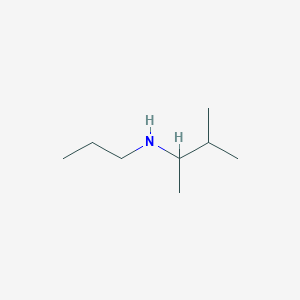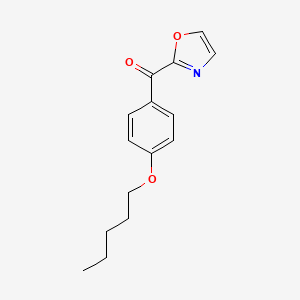
2-(4-Pentyloxybenzoyl)oxazol
Übersicht
Beschreibung
2-(4-Pentyloxybenzoyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-pentyloxybenzoyl group.
Wissenschaftliche Forschungsanwendungen
2-(4-Pentyloxybenzoyl)oxazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Biochemische Analyse
Biochemical Properties
2-(4-Pentyloxybenzoyl)oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxazole derivatives, including 2-(4-Pentyloxybenzoyl)oxazole, have been shown to exhibit antibacterial, anticancer, and anti-inflammatory properties . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of their biochemical pathways.
Cellular Effects
The effects of 2-(4-Pentyloxybenzoyl)oxazole on different cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole derivatives have been reported to modulate the activity of tyrosine kinases, which are crucial for cell signaling and growth . Additionally, 2-(4-Pentyloxybenzoyl)oxazole may affect the expression of genes involved in inflammatory responses, thereby altering cellular behavior and function.
Molecular Mechanism
At the molecular level, 2-(4-Pentyloxybenzoyl)oxazole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, oxazole compounds have been found to interact with DNA, influencing gene expression and cellular processes . The binding interactions of 2-(4-Pentyloxybenzoyl)oxazole with enzymes and receptors can result in changes in their conformation and activity, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-Pentyloxybenzoyl)oxazole in laboratory settings are crucial for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that oxazole derivatives can undergo nucleophilic fragmentation under certain conditions, affecting their stability and activity . Long-term exposure to 2-(4-Pentyloxybenzoyl)oxazole in in vitro and in vivo studies may reveal changes in cellular behavior and function over time.
Dosage Effects in Animal Models
The effects of 2-(4-Pentyloxybenzoyl)oxazole vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of 2-(4-Pentyloxybenzoyl)oxazole is essential for determining its therapeutic window and safety profile.
Metabolic Pathways
2-(4-Pentyloxybenzoyl)oxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Oxazole derivatives have been shown to affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthesis . The metabolic pathways of 2-(4-Pentyloxybenzoyl)oxazole can provide insights into its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-(4-Pentyloxybenzoyl)oxazole within cells and tissues are critical for its biological activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of 2-(4-Pentyloxybenzoyl)oxazole in specific tissues or cellular compartments can influence its therapeutic effects and toxicity.
Subcellular Localization
The subcellular localization of 2-(4-Pentyloxybenzoyl)oxazole plays a vital role in its activity and function. This compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . Targeting signals or post-translational modifications can influence the localization of 2-(4-Pentyloxybenzoyl)oxazole, affecting its interactions with biomolecules and its overall biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Pentyloxybenzoyl)oxazole typically involves the condensation of 4-pentyloxybenzoyl chloride with 2-aminooxazole. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the oxazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of 2-(4-Pentyloxybenzoyl)oxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Pentyloxybenzoyl)oxazole undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.
Reduction: Reduction of the oxazole ring can lead to the formation of oxazolines.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Friedel-Crafts acylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products Formed:
Oxidation: Oxazole N-oxides.
Reduction: Oxazolines.
Substitution: Various substituted benzoyl derivatives.
Wirkmechanismus
The mechanism of action of 2-(4-Pentyloxybenzoyl)oxazole involves its interaction with biological targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Methoxybenzoyl)oxazole
- 2-(4-Ethoxybenzoyl)oxazole
- 2-(4-Butoxybenzoyl)oxazole
Comparison: 2-(4-Pentyloxybenzoyl)oxazole is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties. Compared to its analogs with shorter alkoxy chains, it may exhibit different solubility, stability, and biological activity profiles .
Eigenschaften
IUPAC Name |
1,3-oxazol-2-yl-(4-pentoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-3-4-10-18-13-7-5-12(6-8-13)14(17)15-16-9-11-19-15/h5-9,11H,2-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJZHHIRKAETJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642100 | |
| Record name | (1,3-Oxazol-2-yl)[4-(pentyloxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-26-4 | |
| Record name | 2-Oxazolyl[4-(pentyloxy)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,3-Oxazol-2-yl)[4-(pentyloxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


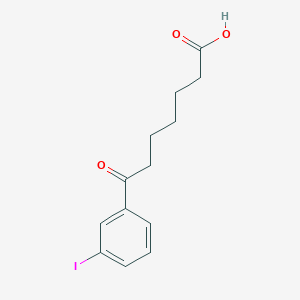
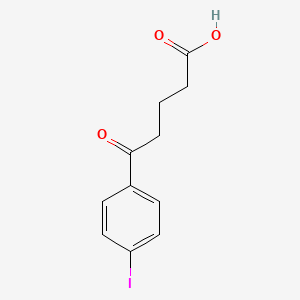
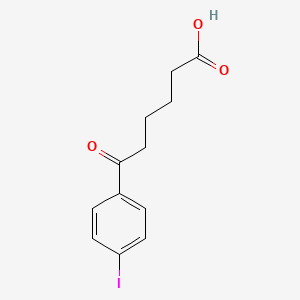

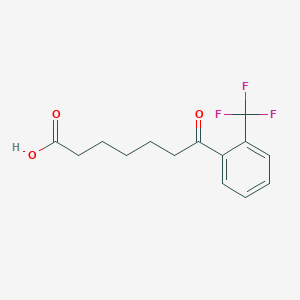
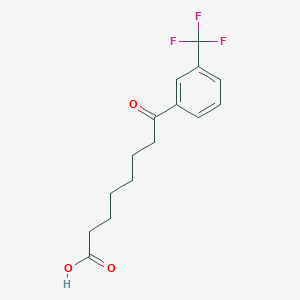

![4-[(2-Methylpropoxy)methyl]piperidine](/img/structure/B1325331.png)
